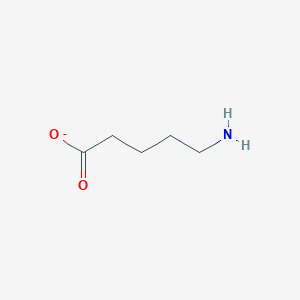
delta-Aminovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-aminopentanoate is an amino fatty acid anion that is the conjugate base of 5-aminopentanoic acid. It is a conjugate base of a 5-aminopentanoic acid.
Aplicaciones Científicas De Investigación
Enzymatic Properties and Functions
- Delta-aminovarate acts as an amino donor in the transamination process with alpha-ketoglutarate, facilitated by a specific transaminase enzyme found in Candida guilliermondii. This enzyme displays maximal activity at pH 7.8-8.5 and 40°C, indicating its stability and function in specific environmental conditions (Garabedian, 1986).
Neurochemical Interactions and Neuropharmacology 2. Delta-aminovaleric acid interacts with GABAA and GABAB receptors, affecting neurotransmission in the central nervous system. It has been shown to antagonize GABAB receptors, indicating its potential role in modulating synaptic transmission and neuronal communication (Allan & Dickenson, 1986).
Selective Neuronal Accumulation 3. In the rabbit retina, delta-aminovaleric acid is selectively accumulated in certain amacrine cells, suggesting a possible role in neurotransmitter storage or function. This accumulation is temperature-dependent and of high-affinity type (Ehinger, 1976).
Metabolic Engineering and Biotechnology 4. Escherichia coli has been metabolically engineered to produce 5-aminovalerate, a precursor for valuable chemicals like valerolactam, using delta-aminovalerate pathway enzymes. This research underscores the compound's significance in biotechnological applications for synthesizing industrial chemicals (Park et al., 2013).
Biomedical Applications 5. Delta-aminolevulinic acid, closely related to delta-aminovalerate, has been used in photodynamic therapy for treating basal cell carcinoma, demonstrating the compound's potential in medical treatments (Wennberg et al., 2000).
Forensic Science 6. Delta-aminovaleric acid has been identified in putrefaction materials, suggesting its use in forensic science for estimating the time of death in cases with decomposed bodies (Bonte & Theusner, 1979).
Propiedades
Nombre del producto |
delta-Aminovalerate |
|---|---|
Fórmula molecular |
C5H10NO2- |
Peso molecular |
116.14 g/mol |
Nombre IUPAC |
5-aminopentanoate |
InChI |
InChI=1S/C5H11NO2/c6-4-2-1-3-5(7)8/h1-4,6H2,(H,7,8)/p-1 |
Clave InChI |
JJMDCOVWQOJGCB-UHFFFAOYSA-M |
SMILES canónico |
C(CCN)CC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




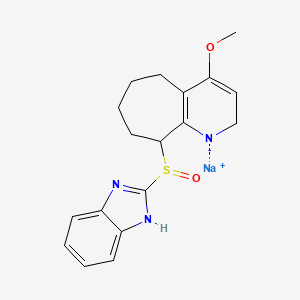

![1-azocanyl-[(2R,4R)-2-(4-hydroxybutoxy)-4-thiophen-2-yl-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1262017.png)
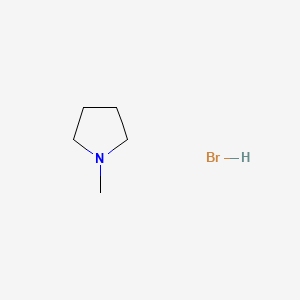
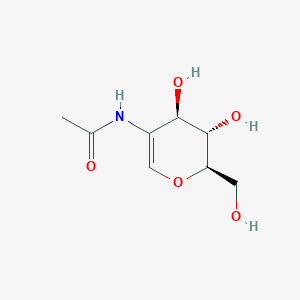
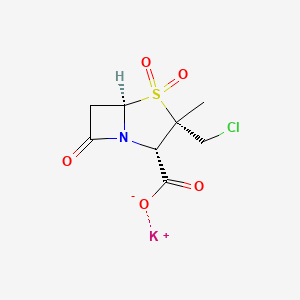
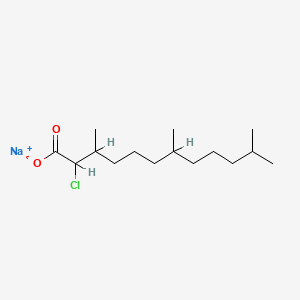
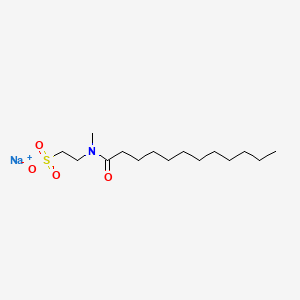
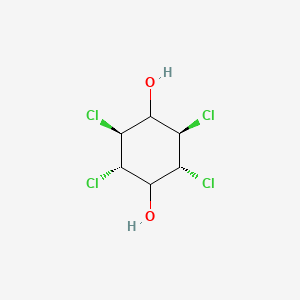
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-methylhex-4-enethioate](/img/structure/B1262028.png)
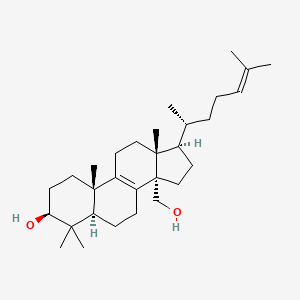
![(5S,7S,10Z,14S,15R)-7,11,14,15-tetramethyl-3,6-dioxatetracyclo[12.4.0.04,18.05,7]octadeca-1(18),10-dien-4-ol](/img/structure/B1262031.png)
